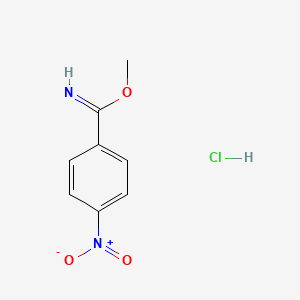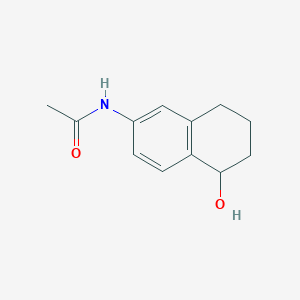
3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine is a synthetic organic compound that features a chloro-substituted phenyl ring and an imidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine typically involves multi-step organic reactions. A common route might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the sulfanyl group: The imidazole ring can be functionalized with a sulfanyl group using thiolation reactions.
Chlorination of the phenyl ring: The phenyl ring can be chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling reactions: The final step involves coupling the chlorinated phenyl ring with the imidazole-sulfanyl moiety under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic route for large-scale production. This includes:
Selection of cost-effective reagents: .
Optimization of reaction conditions: to maximize yield and purity.
Implementation of efficient purification techniques: such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced imidazole derivatives.
Substitution products: Various substituted phenylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine depends on its specific biological target. Generally, it may involve:
Binding to specific receptors or enzymes: .
Inhibition of enzyme activity: .
Modulation of signaling pathways: .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-3-(1-methyl-4,5-dihydro-1H-imidazol-2-ylsulfanyl)-phenylamine: .
3-chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)-phenylamine: .
Uniqueness
3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C10H12ClN3S |
|---|---|
Molekulargewicht |
241.74 g/mol |
IUPAC-Name |
3-chloro-4-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]aniline |
InChI |
InChI=1S/C10H12ClN3S/c1-14-5-4-13-10(14)15-9-3-2-7(12)6-8(9)11/h2-3,6H,4-5,12H2,1H3 |
InChI-Schlüssel |
GDQCKLCCSNUYIR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN=C1SC2=C(C=C(C=C2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-[1,2,4]Oxadiazol-3-yl-4-phenyl-thiazol-2-ylamine](/img/structure/B8437499.png)




